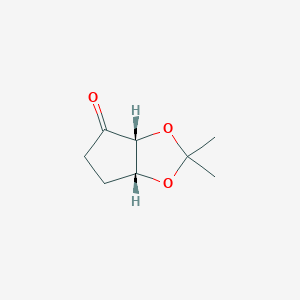![molecular formula C18H16N2OS2 B2435383 3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-16-5](/img/structure/B2435383.png)
3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the CAS Number: 477860-16-5 . It has a molecular weight of 341.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15N3OS2/c18-13-6-2-4-8-15 (13)22-9-11-10-23-17-19-14-7-3-1-5-12 (14)16 (21)20 (11)17/h1-8,11H,9-10,18H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : This compound and its derivatives have been synthesized through various methods. For example, Kut et al. (2020) demonstrated the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).
- Chemical Reactions : Bakhteeva et al. (2020) studied the alkylation of quinazoline-4(3H)-thione leading to previously unknown 4-[(2-methylprop-2-en-1-yl)sulfanyl]quinazoline, highlighting the compound's reactivity (Bakhteeva, Kim, & Sharutin, 2020).
Biological Activities
- Antimicrobial Activity : Several derivatives of this compound have been investigated for their antimicrobial properties. For instance, Gupta and Chaudhary (2012) explored the antimicrobial activities of ionic liquid-mediated thiazolo[2,3-b]quinazoline derivatives (Gupta & Chaudhary, 2012).
- Anti-inflammatory and Antinociceptive Properties : Selvam and Palanirajan (2010) synthesized derivatives of the compound with potential anti-inflammatory and antinociceptive activities (Selvam & Palanirajan, 2010).
Miscellaneous Applications
- Organometallic Compounds : The compound's derivatives have been utilized in the formation of new carbon-carbon bonds, as discussed by Kut et al. (2022) in their study on the synthesis of thiazoloquinazolinaryltelluride (Kut et al., 2022).
- Heterocyclic Compound Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, as exemplified by Yadav, Dhakad, and Sharma (2013) in their study on ionic liquid-mediated synthesis of substituted 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione derivatives (Yadav, Dhakad, & Sharma, 2013).
Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-6-2-5-9-16(12)22-10-13-11-23-18-19-15-8-4-3-7-14(15)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKUKHWQRXXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
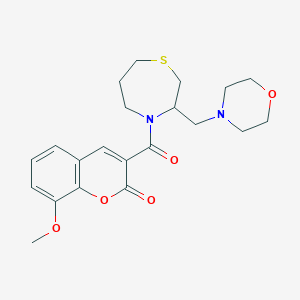

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)

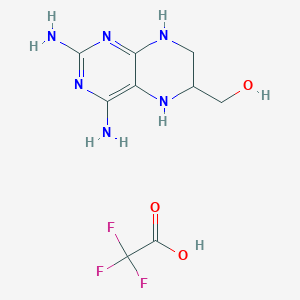
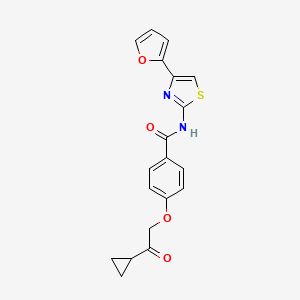
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
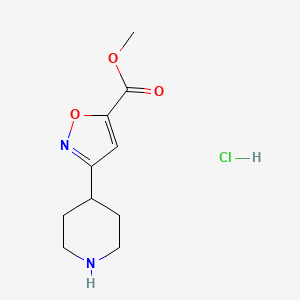
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)

![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
